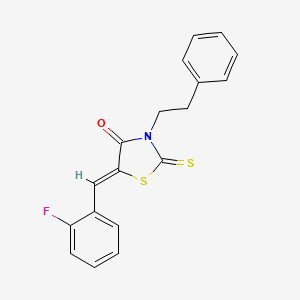![molecular formula C17H24N2O2S B5007346 N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)
N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring . It also contains a thiophene group, a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and different types of reactions. For instance, the synthesis of thiophene derivatives often involves heterocyclization of various substrates . Additionally, the synthesis could involve the use of boronic esters, which are valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclopropyl group is a three-membered carbon ring, while the thiophene group is a five-membered ring with one sulfur atom . The piperidinyl group is a six-membered ring with one nitrogen atom.Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, thiophene derivatives can undergo a variety of reactions, including cyclization . Additionally, boronic esters, which may be involved in the synthesis of this compound, can undergo protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a cyclopropyl group could influence the compound’s stability, as cyclopropyl groups are known to be strained . The thiophene group could contribute to the compound’s aromaticity and potentially its reactivity .Future Directions
Properties
IUPAC Name |
N-cyclopropyl-3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-12-8-11-22-16(12)17(21)19-9-6-13(7-10-19)2-5-15(20)18-14-3-4-14/h8,11,13-14H,2-7,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCDHLPIGLPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B5007265.png)
![4-[4-(2-isoxazolidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5007272.png)
![N-(dicyclopropylmethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5007300.png)
![N-[4-(2-methoxyphenoxy)phenyl]acetamide](/img/structure/B5007304.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5007310.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5007311.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5007322.png)
![2-Morpholin-4-yl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone;hydrochloride](/img/structure/B5007327.png)
![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)
![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)
![1-[(2,5-difluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5007352.png)

![5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5007367.png)
